4-Methyl-2-(pyrrolidin-2-YL)phenol
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Overview
Description
4-Methyl-2-(pyrrolidin-2-YL)phenol is a compound that features a phenol group substituted with a methyl group and a pyrrolidine ringThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-YL)phenol can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction between an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the use of a suitable solvent, such as dichloromethane, can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize yield and minimize production costs. Continuous flow reactors and other advanced technologies may be employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Methyl-2-(pyrrolidin-2-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-YL)phenol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with psychostimulant effects.
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Another alkylaminophenol compound with similar structural features.
Uniqueness
4-Methyl-2-(pyrrolidin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the pyrrolidine ring enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3 |
InChI Key |
HBYNUSHKOCJMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2CCCN2 |
Origin of Product |
United States |
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